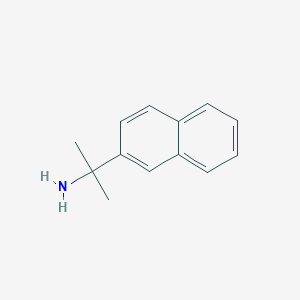

2-(Naphthalen-2-YL)propan-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-naphthalen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPPUVZWMHWCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575303 | |

| Record name | 2-(Naphthalen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90299-04-0 | |

| Record name | 2-(Naphthalen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Naphthalen 2 Yl Propan 2 Amine and Analogues

Established Synthetic Routes and Precursors

The creation of naphthalene-substituted amines like 2-(naphthalen-2-yl)propan-2-amine relies on a foundation of well-established synthetic transformations. These routes often begin with commercially available naphthalene (B1677914) derivatives and employ reactions such as reductive amination, derivatization of functionalized intermediates, and even the construction of the naphthalene ring itself.

Approaches Utilizing Katritzky Salts in Naphthalene-Substituted Amine Synthesis

Katritzky salts, which are 2,4,6-triarylpyridinium salts, serve as effective precursors for generating alkyl radicals from primary amines. sci-hub.senih.gov This property makes them valuable in deaminative functionalization reactions. nih.gov The process involves the conversion of a primary amine to a Katritzky pyridinium (B92312) salt, which can then undergo single-electron reduction to trigger the cleavage of the carbon-nitrogen bond and form an alkyl radical. nih.gov This radical can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. sci-hub.se

The reactivity of Katritzky salts can be influenced by steric and electronic factors of the substituents on the pyridinium ring. nih.gov For instance, bulkier substituents can facilitate both the reduction of the salt and the subsequent radical dissociation. nih.gov These salts have been employed in photoredox catalysis and transition metal-catalyzed reactions, offering a versatile platform for the synthesis of complex molecules. sci-hub.semcgill.ca While direct examples for the synthesis of this compound using this method are not prevalent in the provided search results, the general applicability of Katritzky salts in generating alkyl radicals from amines suggests its potential as a synthetic strategy. sci-hub.senih.govmcgill.ca

Derivatization from Naphthalene-Based Intermediates (e.g., 2-(naphthalen-2-yl)prop-2-en-1-amine)

The synthesis of this compound can be envisioned through the derivatization of suitable naphthalene-based intermediates. One such potential precursor is 2-(naphthalen-2-yl)prop-2-en-1-amine. The hydrogenation of the double bond in this allylamine (B125299) would yield the target saturated amine.

Another common strategy involves the derivatization of primary amines with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) to form fluorescent products for analytical purposes. nih.govresearchgate.net While this is primarily an analytical technique, the underlying chemical principles of amine derivatization are fundamental in synthetic chemistry. For instance, secondary amines can be derivatized with reagents like 2-naphthalenesulfonyl chloride (NSCl). nih.gov

Furthermore, the synthesis of functionalized naphthalenes often serves as a crucial first step. For example, 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine has been synthesized from 3,3′-dibromo-2,2′-bithiophene and 1,5-diaminonaphthalene. rsc.org This highlights the importance of having access to functionalized naphthalene precursors for the synthesis of more complex amine derivatives.

Reductive Amination Strategies for Naphthalene-Substituted Amines

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is highly effective for creating primary, secondary, and tertiary amines. libretexts.org

For the synthesis of this compound, a plausible reductive amination route would involve the reaction of 2-acetonaphthone with ammonia, followed by reduction of the resulting imine.

Key aspects of reductive amination include:

One-Pot Procedures: Often, the carbonyl compound, amine, and reducing agent are combined in a single step, making it an efficient process. wikipedia.orgthieme-connect.de

Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH4) can also be used, sometimes in conjunction with additives or under specific conditions to control selectivity. masterorganicchemistry.comorganic-chemistry.org

Catalysis: The reaction can be catalyzed by various means, including transition metal complexes and organocatalysts, to enhance efficiency and selectivity. jocpr.com Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org

The choice of reaction conditions, including the reducing agent and catalyst, can be tailored to the specific substrates and desired outcome. organic-chemistry.orgjocpr.com

Overview of Naphthalene Ring Construction Methods Relevant to Amine Functionalization

Some established methods for naphthalene synthesis include:

Electrophilic Cyclization: Substituted naphthalenes can be prepared through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method is regioselective and proceeds under mild conditions using various electrophiles like iodine monochloride (ICl) or bromine (Br2). nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful reaction can be used to construct the bicyclic naphthalene system. nih.gov

Annulation Reactions: These involve the formation of a new ring onto an existing one. Examples include the annulation of arenes with unsaturated carbonyl side chains and the reaction of aryl halides or arylmetal compounds with alkynes, often catalyzed by transition metals. nih.gov

In situ Ene–Allene Strategy: A sequence of propargyl-allenyl isomerization followed by electrocyclization has been developed for the synthesis of polyfunctionalized naphthalenes. rsc.org

The choice of method depends on the desired substitution pattern and the availability of starting materials. The ability to introduce functional groups during the ring construction process is particularly valuable for subsequent elaboration into amines. nih.govgoogle.com For example, the synthesis of functionalized naphthalenes can provide key intermediates for introducing the aminopropyl side chain. google.com

Chiral Synthesis and Enantioselective Approaches

The synthesis of chiral amines, including enantiomerically pure forms of this compound, is of significant interest due to the importance of chiral amines in pharmaceuticals and other bioactive molecules. nih.gov Asymmetric hydrogenation is a powerful tool for achieving this.

Asymmetric Hydrogenation of Prochiral Allylamines Bearing Naphthalene Moieties

Asymmetric hydrogenation of prochiral allylamines represents a direct and efficient route to chiral amines. nih.gov This method avoids the need for pre-protection of the amine group, which is often required in other synthetic strategies. nih.gov The reaction involves the use of a chiral transition metal catalyst, typically based on rhodium or iridium, to selectively add hydrogen across the double bond of the allylamine, creating a new stereocenter with high enantiomeric excess (ee). nih.govrsc.org

A key development in this area is the use of CO2 as an in situ protecting group for the amine. nih.gov The reversible reaction between the amine and CO2 helps to suppress unwanted side reactions, such as C-N bond hydrogenolysis, leading to higher yields and improved enantioselectivity. nih.gov The reaction parameters, including pressure, solvent, and the addition of a base, can be optimized to maximize both conversion and enantioselectivity. nih.gov For instance, in the asymmetric hydrogenation of 2-arylprop-2-en-1-amines, complete conversion and enantiomeric excesses of up to 82% have been achieved. nih.gov

The success of this method relies on the careful selection of the chiral ligand coordinated to the metal center, which dictates the stereochemical outcome of the hydrogenation. nih.govrsc.org This approach provides a viable pathway for the synthesis of chiral amines containing naphthalene moieties. nih.gov

Enzymatic Resolution of Racemic Mixtures (e.g., Lipase-Catalyzed Hydrolysis)

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of chiral compounds. researchgate.net Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly effective for this purpose. nih.govnih.govresearchgate.net This method relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. google.com

The process often involves the selective acylation of one amine enantiomer with an alkyl ester in the presence of a lipase (B570770). google.com The choice of the acylating agent and the specific lipase can significantly influence the reaction's efficiency and enantioselectivity. bme.hu For instance, studies on the resolution of racemic amines have shown that using isoalkyl esters, such as isopropyl esters, can lead to reactions with attractive stereospecificity. google.com

Lipase-catalyzed hydrolysis of racemic esters is another common approach. mdpi.com For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates using lipases like Amano AK from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) has yielded enantiomerically pure alcohols and the corresponding unreacted acetates with high enantiomeric excess. mdpi.com Molecular docking studies have helped to understand the preference of these enzymes for one enantiomer over the other. mdpi.com

The table below summarizes the results of lipase-catalyzed kinetic resolution for various substrates, highlighting the effectiveness of different lipases and conditions.

| Substrate | Lipase | Enantiomeric Excess (ee) of Product | Conversion | Reference |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) | Amano AK (P. fluorescens) | > 99% for (R)-alcohol and (S)-acetate | ~50% | mdpi.com |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | TLL on Immobead 150 | > 99% for (R)-alcohol and (S)-acetate | ~50% | mdpi.com |

| rac-1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | 96.2% | 28.2% | mdpi.com |

| Racemic 2-aminoheptane | Lipase B from Candida antarctica | > 99% for (R)-amide | 50% | bme.hu |

Stereoselective Synthesis of Chiral Naphthalene-Amines

Beyond resolution, the direct stereoselective synthesis of chiral naphthalene-amines is a key focus. Recent advancements have centered on transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods. acs.org

One notable strategy involves the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines using chiral phosphoric acids (CPAs) as catalysts. researchgate.net This method allows for the construction of atroposelective naphthalene-1,2-diamines with high yields and enantiomeric excess. researchgate.net The success of this approach relies on a combination of π-π interactions and dual hydrogen bonding to control the stereoselectivity. researchgate.net

Another innovative approach is the organocatalytic asymmetric synthesis of chiral tetraarylmethanes from racemic tertiary alcohols derived from naphthalen-2-amine. dicp.ac.cn In this method, a chiral phosphoric acid catalyst facilitates the in-situ generation of a reactive intermediate, which then undergoes a stereoselective 1,8-conjugate addition to yield the desired chiral product with high enantioselectivity. dicp.ac.cn The naphthalen-2-amine unit serves as a practical auxiliary group in this transformation. dicp.ac.cn

The development of new chiral ligands and catalysts continues to drive progress in the enantioselective synthesis of chiral amines, offering more efficient and sustainable routes to these valuable molecules. acs.org

Role as a Synthetic Building Block

The utility of this compound and its derivatives extends to their role as versatile building blocks in the synthesis of more complex and valuable molecules. mdpi.com Their rigid naphthalene core and reactive amine group make them ideal starting materials for constructing intricate molecular architectures. researchgate.netresearchgate.net

Integration into Complex Molecular Architectures

Naphthalene-based compounds, including amines, are integral components in the construction of various complex structures, such as metal-organic frameworks (MOFs). researchgate.net For instance, N¹,N⁴-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide, a derivative of naphthalene, has been used as a ligand to synthesize new metal-organic coordination complexes. researchgate.net These complexes can exhibit interesting properties, including photocatalytic activity and fluorescence, making them suitable for applications in sensing and catalysis. researchgate.net

Furthermore, amidoalkyl naphthols, which can be derived from naphthalene amines, are valuable intermediates for preparing other bioactive molecules like aminoalkyl naphthols. mdpi.com These transformations highlight the role of the naphthalene scaffold as a platform for generating molecular diversity.

Precursor Role in Specific High-Value Chemical Syntheses (e.g., NPS-2143)

A significant application of naphthalene-based amines is in the synthesis of pharmacologically active compounds. nih.govnih.gov One prominent example is the synthesis of NPS-2143, a negative allosteric modulator of the human calcium-sensing receptor (CaSR). nih.govnih.gov

The synthesis of the amine building block required for NPS-2143 starts from 2-cyanonaphthalene. nih.gov This is reduced to the corresponding amine, which is then further elaborated through a series of reactions, including activation as a pyridinium salt and subsequent reaction with the sodium salt of 2-nitropropane, to yield the necessary nitro compound intermediate. nih.gov This multi-step synthesis demonstrates a scalable and reproducible route to this important pharmacological tool. nih.govnih.gov

Chemical Reactivity and Derivatization of 2 Naphthalen 2 Yl Propan 2 Amine

Amination and Alkylation Reactions

Alkylation of the primary amine group in 2-(naphthalen-2-yl)propan-2-amine involves the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the amine with an alkyl halide. However, the direct alkylation of primary amines is often difficult to control and can lead to a mixture of products. masterorganicchemistry.com

The initial reaction between the primary amine and an alkyl halide via an Sₙ2 reaction produces a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining primary amine to react with the alkyl halide, leading to the formation of a tertiary amine. This process can continue to yield a quaternary ammonium (B1175870) salt, resulting in a complex product mixture. masterorganicchemistry.com This "runaway train" of alkylation makes selective mono-alkylation a significant synthetic challenge. masterorganicchemistry.com

| Reaction Step | Reactants | Product | Product Class |

| Initial Alkylation | This compound + R-X | N-alkyl-2-(naphthalen-2-yl)propan-2-amine | Secondary Amine |

| Second Alkylation | N-alkyl-2-(naphthalen-2-yl)propan-2-amine + R-X | N,N-dialkyl-2-(naphthalen-2-yl)propan-2-amine | Tertiary Amine |

| Third Alkylation | N,N-dialkyl-2-(naphthalen-2-yl)propan-2-amine + R-X | N,N,N-trialkyl-2-(naphthalen-2-yl)propan-2-ammonium halide | Quaternary Ammonium Salt |

This table illustrates the potential stepwise products from the alkylation of this compound with a generic alkyl halide (R-X).

A more controlled method for modifying the amine group is acylation. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride. For instance, in a reaction analogous to that of other naphthalene-based amines, this compound would be expected to react with acetyl chloride in a solvent like pyridine. google.com This reaction forms a stable N-acetyl derivative (an amide), and the propensity for over-acylation is significantly lower than for over-alkylation, making it a more predictable and controllable transformation.

Formation of Schiff Bases and Related Imine Derivatives

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is a two-step process that begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms an unstable carbinolamine intermediate. youtube.com Subsequently, the carbinolamine undergoes dehydration, typically under acidic conditions, to eliminate a molecule of water and form the final imine product, which contains a carbon-nitrogen double bond (>C=N-). researchgate.netyoutube.com

The formation of Schiff bases is a versatile method for creating new derivatives of this compound. By reacting it with various aldehydes and ketones, a wide array of imines with different structural and electronic properties can be synthesized. For example, the reaction of a related compound, 2-naphthylamine, with 2-hydroxy-naphthaldehyde is known to produce a Schiff base. researchgate.net Similarly, reacting this compound with aldehydes such as salicylaldehyde (B1680747) or pyridinecarboxaldehydes would yield the corresponding imine derivatives. researchgate.netscience.gov

| Carbonyl Reactant | Product Name | General Structure of Product |

| Salicylaldehyde | 2-(((2-(naphthalen-2-yl)propan-2-yl)imino)methyl)phenol | Naphthalene-C(CH₃)₂-N=CH-C₆H₄-OH |

| Pyridine-2-carboxaldehyde | N-(pyridin-2-ylmethylene)-2-(naphthalen-2-yl)propan-2-amine | Naphthalene-C(CH₃)₂-N=CH-C₅H₄N |

| Acetone | N-(propan-2-ylidene)-2-(naphthalen-2-yl)propan-2-amine | Naphthalene-C(CH₃)₂-N=C(CH₃)₂ |

This table provides examples of potential Schiff bases formed from the reaction of this compound with various carbonyl compounds.

Derivatization Strategies for Enhanced Analytical Detection

For analytical purposes, particularly in liquid chromatography, derivatization of amines is a common strategy. thermofisher.com Since simple aliphatic and aromatic amines may lack a strong chromophore or fluorophore, they can be difficult to detect with high sensitivity using standard UV or fluorescence detectors. scienceopen.com Pre-column derivatization involves reacting the amine with a labeling agent to attach a moiety that enhances its detectability. thermofisher.comresearchgate.net Several reagents are effective for the derivatization of primary amines like this compound.

Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with primary amines in the presence of a nucleophile, such as cyanide ion, to yield highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. researchgate.netnih.gov This reaction is advantageous as it proceeds at room temperature. researchgate.net

o-Phthaldialdehyde (OPA) is another popular reagent that reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form fluorescent isoindole derivatives. This method allows for sensitive detection in HPLC analysis. thermofisher.com

2-Naphthalenesulfonyl chloride (NSCl) reacts with primary and secondary amines to form stable N-naphthalenesulfonamides. These derivatives possess a strong UV-absorbing naphthalene (B1677914) ring system, allowing for sensitive detection at wavelengths around 254 nm. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to produce derivatives with intense fluorescence, enabling very low detection limits. thermofisher.comscienceopen.com

| Derivatizing Agent | Abbreviation | Resulting Derivative Class | Detection Method |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Cyanobenz[f]isoindole | Fluorescence nih.gov |

| o-Phthaldialdehyde | OPA | Isoindole | Fluorescence thermofisher.com |

| 2-Naphthalenesulfonyl chloride | NSCl | N-Sulfonamide | UV (254 nm) nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | N-Fluorenylmethoxycarbonyl | Fluorescence thermofisher.com |

This table summarizes common derivatization agents applicable to this compound for enhanced analytical detection.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a detailed structural map of 2-(Naphthalen-2-YL)propan-2-amine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl protons, and the amine protons are expected. docbrown.info

The aromatic region of the spectrum would display a complex pattern of signals due to the protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons are influenced by their position on the ring and their proximity to the propan-2-amine substituent. For comparison, in the related compound 2-naphthylamine, the aromatic protons appear in the range of 6.86 to 7.67 ppm. chemicalbook.com The two methyl groups of the propan-2-amine moiety are chemically equivalent and would therefore appear as a single, sharp singlet. The two protons of the amine (NH₂) group would also give rise to a signal, which may be a broad singlet and its chemical shift can be variable depending on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 7H |

| -CH₃ | ~1.3 - 1.5 | Singlet | 6H |

| -NH₂ | Variable | Singlet (broad) | 2H |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. youtube.com For this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. docbrown.info

The spectrum will contain signals for the ten carbon atoms of the naphthalene ring. The chemical shifts of these carbons are influenced by their position on the ring system and the electronic effects of the propan-2-amine substituent. Carbons directly attached to the propan-2-amine group and the quaternary carbons of the naphthalene ring will have distinct chemical shifts. oregonstate.edulibretexts.org The carbon atom of the propan-2-amine group directly attached to the naphthalene ring will appear in the aliphatic region, as will the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 130 - 150 |

| C-N (aliphatic) | 40 - 60 |

| -CH₃ | 20 - 30 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on experimental conditions. oregonstate.edudocbrown.infoyoutube.com

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt These experiments provide correlation data between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and for confirming the position of the propan-2-amine substituent on the naphthalene ring. ipb.pt For example, an HMBC experiment would show a correlation between the methyl protons and the quaternary carbon of the propan-2-amine group, as well as with the carbon atom of the naphthalene ring to which it is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, which can help to determine the three-dimensional structure and conformation of the molecule. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₁₃H₁₅N). The calculated exact mass of this compound is 185.1204. HRMS can confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective methods used for the identification and quantification of compounds in complex mixtures. nih.govnih.gov

In an LC-MS analysis, the compound is first separated from other components in a sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, and its molecular weight is determined. For this compound, a common ionization technique would be electrospray ionization (ESI) in positive ion mode, which would generate the protonated molecule [M+H]⁺. massbank.eu

LC-MS/MS takes this a step further by inducing fragmentation of the molecular ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure and can be used for definitive identification. For example, a common fragmentation pathway for protonated this compound might involve the loss of the propan-2-amine side chain, leading to a prominent fragment ion corresponding to the naphthalene moiety. docbrown.info This technique is particularly valuable for the analysis of trace amounts of the compound in various matrices. researchgate.netnih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide critical information about the functional groups and conjugated systems within a molecule.

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The spectrum would be dominated by features of the naphthalene ring and the primary amine group.

The naphthalene moiety exhibits characteristic C-H stretching vibrations for aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1600-1450 cm⁻¹ region). Perhaps most diagnostic are the strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region, the pattern of which can help confirm the substitution pattern of the naphthalene ring. For a 2-substituted naphthalene, characteristic bands for adjacent hydrogens on the rings are expected. researchgate.net The primary amine (-NH₂) group would show N-H stretching vibrations, typically appearing as a doublet in the 3400-3200 cm⁻¹ range, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1020 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3200 (doublet) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Alkane C-H | C-H Stretch | 2970 - 2850 |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Naphthalene Ring | C-H Out-of-Plane Bend | 900 - 700 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The naphthalene ring in this compound is the principal chromophore. The UV spectrum of naphthalene dissolved in ethanol (B145695) typically shows strong absorption bands characteristic of π-π* transitions. researchgate.net These include a strong band around 220 nm and a series of structured, less intense bands between 250 and 300 nm. researchgate.net The absorption spectrum for this compound is expected to be very similar to that of naphthalene itself, as the propan-2-amine substituent is not a strongly interacting chromophore and does not significantly extend the conjugation. nih.gov The absorption maxima (λmax) provide a useful parameter for detection in other analytical methods like HPLC.

Table 3: Typical UV-Vis Absorption Maxima for Naphthalene Chromophore

| Solvent | Absorption Maxima (λmax) | Transition Type |

|---|

Chromatographic Methods for Analysis and Enantioseparation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of a chiral sample. Since the molecule contains a chiral center at the carbon bearing the amine and two methyl groups, it can exist as a pair of enantiomers.

For enantioseparation, chiral stationary phases (CSPs) are required. P-CAP type columns, for example, have been used for the separation of other naphthol derivatives. sigmaaldrich.com The choice of mobile phase, typically a mixture of a polar solvent like ethanol and a nonpolar solvent like heptane, is optimized to achieve baseline separation of the two enantiomers. sigmaaldrich.com Detection is commonly performed using a UV detector set to one of the absorption maxima of the naphthalene chromophore (e.g., ~230 nm or ~275 nm). sigmaaldrich.com In cases where a compound lacks a strong UV chromophore, derivatization with a UV-active agent can be employed prior to analysis. google.com

Table 4: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantiomer resolution |

| Mobile Phase | Hexane/Ethanol or Heptane/Ethanol mixture | Elution and separation |

| Flow Rate | 0.5 - 1.5 mL/min | Control retention time |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantitation and peak purity |

Gas chromatography (GC) can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Analysis of primary amines by GC can sometimes be challenging due to peak tailing caused by interaction with the column material. This can often be overcome by derivatizing the amine group, for instance, through acylation, to produce a less polar and more stable derivative. The NIST Chemistry WebBook indicates the availability of GC data for the related compound 2-naphthalenamine. nist.govnist.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the progress of the reaction can be visualized under UV light, which reveals the naphthalene-containing spots.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometry and calculating various electronic properties. For 2-(naphthalen-2-yl)propan-2-amine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation.

This geometry optimization is the first step for further calculations and provides the foundation for understanding the molecule's structure. Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties, such as total energy, dipole moment, and the distribution of charges on each atom, are crucial for predicting the molecule's polarity, reactivity, and intermolecular interactions. Theoretical studies on related naphthalene (B1677914) derivatives have demonstrated the utility of DFT in elucidating these structural and electronic characteristics.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation (Note: The following values are for illustrative purposes to show the type of data generated from DFT calculations and are not based on published research for this specific compound.)

| Property | Illustrative Value | Unit | Description |

| Total Energy | [Calculated Value] | Hartrees | The total electronic energy of the molecule in its optimized, ground state. |

| Dipole Moment | [Calculated Value] | Debye | A measure of the molecule's overall polarity arising from charge separation. |

| Point Group | [Calculated Value] | - | The symmetry group of the molecule's optimized geometry. |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). The difference between these two energies is the HOMO-LUMO energy gap (ΔE). A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. Analysis of the HOMO-LUMO gap for naphthalene-containing compounds has been used to assess their electronic properties and stability. For this compound, this analysis would reveal its potential for participating in charge-transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following values are for illustrative purposes and are not based on published research for this specific compound.)

| Orbital | Energy (eV) | Description |

| HOMO | [Calculated Value] | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | [Calculated Value] | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Quantum chemical calculations can predict spectroscopic data with a useful degree of accuracy, aiding in the interpretation of experimental results and the structural elucidation of compounds. Using the optimized geometry from DFT, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to generate a theoretical infrared (IR) spectrum. This predicted spectrum can help assign the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be calculated. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR experiment. This is invaluable for confirming the molecular structure and assigning signals in complex spectra.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: The following values are for illustrative purposes and are not based on published research for this specific compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | [Calculated Value] | Amine (-NH₂) |

| C-H Stretch (Aromatic) | [Calculated Value] | Naphthalene Ring |

| C-H Stretch (Aliphatic) | [Calculated Value] | Isopropyl Group |

| C=C Stretch (Aromatic) | [Calculated Value] | Naphthalene Ring |

| C-N Stretch | [Calculated Value] | Amine |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to study and predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein (receptor).

Molecular docking is a key tool in computational drug design that predicts the binding orientation and conformation of a ligand within the active site of a target protein. For this compound, this process would involve generating a 3D model of the molecule and computationally placing it into the binding pocket of a selected biological receptor.

The simulation explores numerous possible binding poses and scores them based on how well they fit geometrically and energetically. The results provide a detailed picture of the most likely binding mode. This analysis can identify crucial intermolecular interactions, such as hydrogen bonds between the amine group of the ligand and polar amino acid residues, or hydrophobic interactions between the naphthalene ring and nonpolar residues in the protein's active site.

Following a docking simulation, computational methods can be employed to estimate the binding free energy of the ligand-protein complex. This value quantifies the strength of the interaction, with a more negative binding energy indicating a higher binding affinity and a more stable complex.

These calculations often consider various components of the interaction, including electrostatic forces, van der Waals forces, and the energy cost of desolvation upon binding. By comparing the calculated binding energies of different ligands to the same receptor, researchers can rank their potential efficacy. For this compound, this analysis would provide a quantitative prediction of its affinity for a given biological target, guiding further experimental investigation.

Table 4: Illustrative Components of a Ligand-Protein Binding Energy Calculation (Note: This table illustrates the typical output of a binding energy calculation and does not represent actual data for this compound.)

| Energy Component | Illustrative Contribution (kcal/mol) | Description |

| van der Waals Energy | [Calculated Value] | Energy from weak, short-range electrostatic attractions. |

| Electrostatic Energy | [Calculated Value] | Energy from the interaction of permanent charges and dipoles. |

| Hydrogen Bond Energy | [Calculated Value] | Energy contribution from hydrogen bonding interactions. |

| Desolvation Energy | [Calculated Value] | Energy penalty for removing water molecules from the surfaces upon binding. |

| Total Binding Energy (ΔG_bind) | [Calculated Value] | The overall estimated free energy of binding. |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is a complex interplay of various non-covalent interactions. Understanding these interactions is fundamental to predicting the physicochemical properties of a crystalline solid.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface defines the region in space where a molecule's electron density dominates that of the surrounding molecules. The analysis of these surfaces and the generation of 2D fingerprint plots provide a detailed summary of all intermolecular contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative breakdown of these interactions. For a molecule like this compound, the plot would be expected to show distinct spikes corresponding to different contact types. The relative percentage of the surface covered by each contact type can be calculated, offering a clear picture of the packing environment.

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Hypothetical Data Based on Similar Naphthalene Derivatives)

| Contact Type | Expected Contribution (%) |

| H···H | ~40-70% |

| C···H/H···C | ~18-27% |

| N···H/H···N | ~5-10% |

| C···C | ~2-5% |

Note: This data is hypothetical and based on findings for other naphthalene-containing compounds. nih.govnih.gov The exact percentages would require a specific crystallographic and computational study of this compound.

The presence of an amine group and a naphthalene ring system in this compound suggests the potential for both hydrogen bonding and π-π stacking interactions, which are critical in directing molecular self-assembly.

π-π Stacking: The large, electron-rich naphthalene moiety is highly susceptible to π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between aromatic rings. In the crystal structure of related naphthalene derivatives, parallel-displaced or T-shaped π-π stacking arrangements are commonly observed. mdpi.comnih.gov These interactions contribute significantly to the cohesive energy of the crystal. Computational studies on the 2-naphthalenethiol (B184263) dimer, for instance, revealed that π-stacking is a dominant force, with dispersion interactions being the primary stabilizing component. nih.gov The geometry of these stacks, such as the inter-planar distance and the degree of ring overlap, is crucial in determining the electronic properties of the material.

The interplay between hydrogen bonding and π-π stacking is a fascinating aspect of the structural chemistry of such compounds. In some cases, these interactions can be competitive, while in others they can be cooperative, leading to complex and robust supramolecular architectures. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity and intermolecular interaction sites. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The region around the nitrogen atom of the amine group would exhibit a high negative potential due to the lone pair of electrons. The π-system of the naphthalene ring would also show a degree of negative potential, making it a potential site for interactions with electrophiles or electron-deficient species.

Positive Potential (Blue): The hydrogen atoms of the amine group (N-H) would be characterized by a strong positive potential, highlighting their ability to act as hydrogen bond donors. The hydrogen atoms on the aromatic ring would also exhibit a positive potential, albeit to a lesser extent.

The MEP map provides a clear rationale for the intermolecular interactions observed in the crystal structure. The positive regions on one molecule will be attracted to the negative regions on an adjacent molecule, guiding the formation of hydrogen bonds and other electrostatic interactions. This analysis is consistent with the understanding of how molecules recognize each other and self-assemble into ordered structures. researchgate.net

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Biological Activity Profiles

The pharmacological profile of 2-(naphthalen-2-yl)propan-2-amine and its analogs is highly sensitive to structural changes. These modifications can dramatically alter the compound's affinity and efficacy at various biological targets, particularly monoamine transporters. The parent compound, also known by the development code PAL-287, is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.orgwikipedia.org

Alterations to the amine group have a significant impact on activity. For instance, N-alkylation of the primary amine can modulate the potency and selectivity of monoamine release. The N-ethyl derivative, known as ethylnaphthylaminopropane (ENAP) or PAL-1045, demonstrates this principle. Compared to the parent compound, ENAP shows an attenuated and partial release of serotonin (B10506) and dopamine (B1211576), while remaining a full releaser of norepinephrine (B1679862). wikipedia.org This suggests that increasing the steric bulk on the nitrogen atom can differentially affect interactions with the serotonin, dopamine, and norepinephrine transporters.

Furthermore, the introduction of a β-keto group to the isopropylamine (B41738) side chain, as seen in the N-methylated analog 2-naphthylmethcathinone (BMAPN), still results in a potent SNDRA. wikipedia.org This indicates that the core pharmacophore can tolerate certain modifications to the side chain while retaining its primary mechanism of action.

The data in the table below illustrates the monoamine releasing activity of this compound and its N-ethyl analog.

| Compound | Serotonin Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) |

|---|---|---|---|

| This compound (PAL-287) | 3.4 | 11.1 | 12.6 |

| Ethylnaphthylaminopropane (PAL-1045) | 12 (66% Emax) | 137 (94% Emax) | 46 (78% Emax) |

Impact of Naphthalene (B1677914) Moiety and Isopropylamine Chain on Activity

The naphthalene moiety is a critical determinant of the biological activity of this compound. Its size, shape, and electronic properties are key to its interaction with receptor binding pockets. The position of the isopropylamine substituent on the naphthalene ring is particularly important. The 2-substituted isomer (β-naphthylisopropylamine) is a potent monoamine oxidase A (MAO-A) inhibitor, whereas the 1-substituted isomer (α-naphthylisopropylamine) is significantly less potent in this regard. wikipedia.org Specifically, this compound has an IC50 value of 420 nM for MAO-A inhibition, while its 1-naphthyl counterpart has an IC50 of 5,630 nM. wikipedia.org Neither isomer shows significant inhibition of monoamine oxidase B (MAO-B). wikipedia.org

The isopropylamine side chain is also essential for the compound's activity as a monoamine releasing agent. This structural feature is common to many phenethylamine (B48288) and amphetamine-class stimulants and is known to be crucial for interaction with and substrate-like activity at monoamine transporters. The methyl group on the α-carbon of the ethylamine (B1201723) chain, which forms the isopropylamine moiety, is a key feature that often enhances activity at monoamine transporters compared to an unsubstituted ethylamine chain.

Enantiomeric Specificity in Molecular Interactions and Biological Responses

The presence of a chiral center at the α-carbon of the isopropylamine chain in this compound means that it exists as two enantiomers, (R) and (S). While specific pharmacological data for the individual enantiomers of this compound are not extensively reported in the reviewed literature, the principle of enantiomeric specificity is well-established for structurally related compounds.

For example, the enantiomers of the structurally analogous compound 2-(di-n-propylamino)tetralin (DPAT) exhibit distinct pharmacological profiles. The (R)-enantiomer of DPAT is a selective agonist for the 5-HT1A serotonin receptor, while the (S)-enantiomer acts as a dopamine D2 receptor agonist. This demonstrates that the stereochemistry of the molecule dictates its interaction with different receptor subtypes, leading to different biological responses.

It is therefore highly probable that the (R) and (S) enantiomers of this compound also display different activities at their various biological targets. This enantioselectivity would arise from the three-dimensional arrangement of the atoms, which would lead to different binding affinities and efficacies at the chiral recognition sites of proteins such as monoamine transporters and G-protein coupled receptors. The differential interaction of enantiomers with their biological targets is a fundamental concept in pharmacology, as the spatial arrangement of functional groups is critical for a precise fit into the binding pocket of a protein. nih.govnih.gov

Biotransformation and Metabolic Fate in Vitro

Phase I Metabolic Pathways

Phase I metabolism of 2-(Naphthalen-2-YL)propan-2-amine involves a series of enzymatic modifications that introduce or expose functional groups, thereby increasing the compound's polarity. These reactions are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.

Hydroxylation (Aromatic and N-hydroxylation)

The naphthalene (B1677914) moiety of this compound is susceptible to aromatic hydroxylation, a common metabolic pathway for polycyclic aromatic hydrocarbons. nih.govnih.gov This process, catalyzed by cytochrome P450 enzymes, can lead to the formation of various hydroxylated metabolites. Studies on naphthalene itself have shown that it is metabolized to 1-naphthol (B170400) and 2-naphthol (B1666908). nih.govresearchgate.net By analogy, the naphthalene ring of the target compound can be hydroxylated at various positions.

Furthermore, the primary amine group can undergo N-hydroxylation, a reaction also mediated by cytochrome P450 enzymes. nih.gov This process involves the direct addition of a hydroxyl group to the nitrogen atom, forming a hydroxylamine (B1172632) derivative. The N-hydroxylation of primary and secondary amines is a known metabolic activation step. nih.gov

N-Demethylation and O-Dealkylation

While this compound itself does not have N-methyl or O-alkyl groups, it is important to note that if any of its metabolites were to undergo subsequent methylation or O-alkylation, these groups could be removed through N-demethylation and O-dealkylation reactions. These reactions are also typically catalyzed by cytochrome P450 enzymes.

Oxidative Deamination and Other Oxidative Processes

The primary amine group of this compound is a key site for oxidative deamination. This metabolic process, often catalyzed by monoamine oxidases, involves the removal of the amino group, leading to the formation of a ketone or aldehyde. nih.gov In the case of this compound, oxidative deamination would likely yield a ketone derivative. This is a significant pathway in the catabolism of many amino compounds. nih.gov

Other oxidative processes can also occur, such as the oxidation of the alkyl side chain. However, studies on alkyl-substituted naphthalenes suggest that the presence of an alkyl group can influence the preference for side-chain oxidation versus aromatic ring oxidation. researchgate.netnih.gov

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4)

Several cytochrome P450 isoenzymes are implicated in the metabolism of naphthalene and related compounds, and by extension, this compound.

CYP1A2: This isoenzyme is known to be highly efficient in the metabolism of aromatic amines and in the production of hydroxylated naphthalene metabolites like 1-naphthol. nih.govresearchgate.netnih.gov It is also involved in the further metabolism of these primary metabolites. nih.govepa.gov

CYP2D6: This enzyme is also involved in the metabolism of naphthalene metabolites. Specifically, CYP2D6*1 has been identified as an active isoform in the production of 1,4-naphthoquinone (B94277) from 1-naphthol. nih.govepa.gov

CYP3A4: CYP3A4 is another major enzyme involved in drug metabolism and has been shown to be effective in the production of 2-naphthol from naphthalene. nih.govresearchgate.net It also displays activity towards the dihydrodiol metabolite of naphthalene. nih.gov

The involvement of these specific CYP isoenzymes highlights the potential for drug-drug interactions if this compound were to be co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. fda.gov

Phase II Metabolic Pathways

Following Phase I metabolism, the newly introduced or exposed functional groups on the metabolites of this compound can undergo conjugation reactions in Phase II. These reactions further increase water solubility and facilitate excretion.

Glucuronidation

Glucuronidation is a major Phase II metabolic pathway for hydroxylated metabolites of naphthalene and aromatic amines. nih.gov This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body.

N-Acetylation and Sulfation

N-acetylation and sulfation are important phase II conjugation reactions that typically increase the water-solubility of compounds, facilitating their excretion from the body. These pathways are particularly relevant for compounds containing amino groups, such as this compound.

N-Acetylation: This process involves the transfer of an acetyl group from acetyl-CoA to an amine. It is primarily catalyzed by N-acetyltransferases (NATs), with two main isoforms in humans: NAT1 and NAT2. nih.gov NAT2 is predominantly found in the liver and gastrointestinal tract and is known for its genetic polymorphism, which leads to different rates of metabolism among individuals, categorized as rapid, intermediate, and slow acetylator phenotypes. nih.govnih.gov For aromatic amines, N-acetylation is a significant metabolic route. Given that this compound is a secondary amine, it is a potential substrate for N-acetylation.

Sulfation: This reaction involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. wikipedia.org This process is catalyzed by a family of enzymes called sulfotransferases (SULTs). bio-rad.com N-sulfation can occur on amino groups and is a crucial pathway in the metabolism of various xenobiotics. wikipedia.org For aminonaphthalene compounds, sulfation is a recognized metabolic pathway. bio-rad.com For instance, both 2-Hydroxyamino-naphthalene and 2-Amino-1-Naphthol, which are metabolites of 2-naphthylamine, undergo sulfation. bio-rad.com

Table 1: Predicted N-Acetylation and Sulfation Metabolites of this compound

| Parent Compound | Metabolic Pathway | Predicted Metabolite |

| This compound | N-Acetylation | N-acetyl-2-(Naphthalen-2-YL)propan-2-amine |

| This compound | Sulfation | N-sulfo-2-(Naphthalen-2-YL)propan-2-amine |

Note: This table presents predicted metabolites based on the chemical structure of the parent compound and known metabolic pathways. Specific experimental verification is required.

In Vitro Models for Metabolic Profiling

To study the metabolism of compounds like this compound, various in vitro systems are employed that mimic the metabolic environment of the human liver.

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They are a rich source of phase I cytochrome P450 (CYP450) enzymes but can be supplemented with cofactors like PAPS and acetyl-CoA to study phase II reactions such as sulfation and N-acetylation. nih.gov HLMs are a standard tool for assessing metabolic stability and identifying the metabolites of new chemical entities. aaronchem.com Studies using HLMs on related compounds like naphthalene and its alkylated derivatives have shown that the presence and position of alkyl groups can significantly influence the primary site of metabolism. nih.gov While these studies focused on oxidation, the system is fully capable of being adapted to study conjugation reactions.

HepaRG Cells: The HepaRG cell line is a human-derived hepatic progenitor cell line that can differentiate into both hepatocyte-like and cholangiocyte-like cells. nih.gov A key advantage of HepaRG cells is that they express a wide range of phase I and phase II drug-metabolizing enzymes and drug transporters at levels comparable to primary human hepatocytes, making them a robust and versatile model for studying drug metabolism and toxicology. bio-rad.comnih.govfrontiersin.org Their ability to form functional bile canaliculi-like structures also allows for the study of biliary excretion of metabolites. frontiersin.org This cell line represents a highly relevant in vitro system for obtaining a comprehensive metabolic profile of a compound, including the products of N-acetylation and sulfation.

Table 2: Comparison of In Vitro Models for Metabolic Studies

| Model | Key Features | Advantages for Studying N-Acetylation & Sulfation |

| Human Liver Microsomes (HLMs) | Subcellular fraction containing phase I enzymes. | Cost-effective, high-throughput screening. Can be supplemented with cofactors for phase II reactions. |

| HepaRG Cells | Differentiated human hepatic cell line. | Express a broad range of phase I and II enzymes and transporters. Provides a more complete cellular context for metabolism. bio-rad.comnih.govfrontiersin.org |

Note: The choice of model depends on the specific research question, from high-throughput screening of metabolic stability to detailed profiling of metabolic pathways in a more physiologically relevant context.

常见问题

Q. What are the established synthetic routes for 2-(naphthalen-2-yl)propan-2-amine, and how can reaction conditions be optimized for laboratory-scale synthesis?

The compound is typically synthesized via two primary routes:

- Route 1: Reaction of 2-naphthonitrile with methylmagnesium bromide (Grignard reagent), yielding approximately 76% under controlled conditions .

- Route 2: Reduction of α,α-dimethyl-2-naphthalenemethanol using catalytic hydrogenation or lithium aluminum hydride (LiAlH4) .

Optimization Strategies:

- Temperature Control: Maintain reaction temperatures between 0–5°C during Grignard reactions to minimize side products.

- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or diethyl ether to enhance reagent stability.

- Purification: Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the amine product efficiently.

Q. How can the molecular structure of this compound be characterized experimentally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- <sup>1</sup>H NMR: Identify protons on the naphthalene ring (δ 7.2–8.2 ppm) and the tertiary amine (δ 1.5–1.8 ppm for -CH3 groups).

- <sup>13</sup>C NMR: Confirm the quaternary carbon adjacent to the amine (δ 45–50 ppm) .

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for structure refinement. Note that high-resolution data minimizes errors in bond-length and angle determinations .

- Mass Spectrometry (MS): Confirm molecular weight (theoretical m/z 185.2 for [M+H]<sup>+</sup>) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility:

- Stability:

- Store under inert gas (N2 or Ar) at –20°C to prevent oxidation.

- Degradation occurs upon prolonged exposure to light or moisture, forming naphthoquinone byproducts .

Advanced Research Questions

Q. How does this compound participate in multi-step organic reactions, and what mechanistic insights guide its reactivity?

The compound acts as:

- Nucleophile: Reacts with electrophiles (e.g., aldehydes, acyl chlorides) via its lone electron pair on the amine nitrogen.

- Building Block: Used in Friedel-Crafts alkylation to functionalize aromatic systems, leveraging the naphthalene ring’s electron-rich π-system .

- Mechanistic Studies: Kinetic isotopic labeling (e.g., deuterated solvents) can elucidate proton-transfer steps in amine-mediated reactions .

Q. What experimental approaches are used to investigate the biological interactions of this compound with cellular targets?

- Receptor Binding Assays: Radioligand competition assays (e.g., using <sup>3</sup>H-labeled compounds) quantify affinity for serotonin or κ-opioid receptors .

- Molecular Dynamics (MD) Simulations: Predict binding modes of the naphthalene moiety in hydrophobic receptor pockets .

- In Vitro Toxicity Screening: Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Data Validation: Use the Rint factor to assess data quality; values <5% indicate high reproducibility.

- Twinned Data Refinement: Apply SHELXL’s TWIN and BASF commands to model overlapping crystallographic domains .

- Hydrogen Bonding Analysis: Compare experimental (X-ray) and computational (DFT) H-bond distances to identify systematic errors .

Q. What strategies are employed to optimize enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution: Use diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation .

- Analytical Methods: Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm monitors enantiomeric excess (ee) .

Q. How do structural modifications to the naphthalene ring influence the compound’s photophysical properties?

- Substitution Effects: Electron-withdrawing groups (e.g., -NO2) redshift fluorescence emission maxima (λem).

- Quantum Yield Measurements: Compare substituted derivatives using integrated sphere techniques; unmodified naphthalene shows ΦF ~0.2 in ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。